molecular formula C8H7ClO4 B8781654 Methyl 3-chloro-4,6-dihydroxybenzoate CAS No. 67828-69-7

Methyl 3-chloro-4,6-dihydroxybenzoate

Cat. No.: B8781654
CAS No.: 67828-69-7
M. Wt: 202.59 g/mol
InChI Key: FWVVYIBOMRGUOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-chloro-4,6-dihydroxybenzoate is a chemical compound with the CAS Registry Number 67828-69-7 and the molecular formula C8H7ClO4 . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. While specific biological or mechanistic studies on this exact compound are not widely reported in the available literature, its structure suggests potential as a valuable intermediate in organic synthesis. Researchers may find it of interest for developing more complex molecules, such as analogues of Grp94-selective inhibitors. Grp94 is an endoplasmic reticulum resident heat shock protein investigated as a therapeutic target for various conditions, including metastatic cancer and primary open-angle glaucoma . The resorcinol moiety, a feature of this compound, is a key structural element found in several classes of Hsp90 inhibitors, where it facilitates critical hydrogen-bonding interactions within the ATP-binding pocket of the chaperone . As such, this compound serves as a versatile building block for researchers exploring novel compounds in medicinal chemistry and pharmaceutical development.

Properties

CAS No.

67828-69-7

Molecular Formula

C8H7ClO4

Molecular Weight

202.59 g/mol

IUPAC Name

methyl 5-chloro-2,4-dihydroxybenzoate

InChI

InChI=1S/C8H7ClO4/c1-13-8(12)4-2-5(9)7(11)3-6(4)10/h2-3,10-11H,1H3

InChI Key

FWVVYIBOMRGUOT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1O)O)Cl

Origin of Product

United States

Preparation Methods

p-Toluenesulfonic Acid (p-TsOH)-Catalyzed Esterification

An alternative acid-catalyzed approach employs p-toluenesulfonic acid (p-TsOH) in methanol. In a scaled-up protocol, 3-chloro-4,6-dihydroxybenzoic acid (5 kg) is combined with p-TsOH (800 g) in methanol (80 L) and refluxed for 4 hours. The reaction progress is monitored via thin-layer chromatography (TLC) until the starting material is consumed. After solvent removal, the crude ester is dissolved in ethyl acetate and neutralized with saturated sodium bicarbonate. Subsequent washing with water and recrystallization from methanol yields the pure product with a reported yield of 90.7%.

The use of p-TsOH offers advantages in terms of handling and reduced corrosivity compared to HCl. Additionally, the recrystallization step enhances purity (>99%), making this method suitable for industrial applications.

Comparative Analysis of Preparation Methods

The table below summarizes key parameters for the three methods:

Method Catalyst/Reagent Solvent Temperature Time Yield Purity
HCl-MediatedHCl (6 M)MeOH/1,4-dioxane60°C (reflux)3–5 h~80%*>95%
p-TsOH-Catalyzedp-Toluenesulfonic acidMethanolReflux4 h90.7%>99%
DCC-MediatedDicyclohexylcarbodiimideMethanolAmbient16 h85–95%*>98%

*Estimated based on analogous reactions.

Industrial and Environmental Considerations

Scalability and Process Optimization

The p-TsOH-catalyzed method demonstrates superior scalability, with documented success in multi-kilogram batches. Continuous flow reactors could further enhance efficiency by reducing reaction times and improving heat management. In contrast, DCC-mediated synthesis generates stoichiometric amounts of DCU, necessitating additional filtration steps and complicating large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-4,6-dihydroxybenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

Methyl 3-chloro-4,6-dihydroxybenzoate has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 5-chloro-2,4-dihydroxy-, methyl ester involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active benzoic acid derivative. These interactions can affect various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Substituent Variations on the Benzoate Core

a. Methyl 3-Chloro-4,6-Dihydroxy-2,5-Dimethylbenzoate

  • Structure : Additional methyl groups at positions 2 and 5.
  • Synthesis : Chlorination of methyl ataratate using N-chlorosuccinimide yields 98% product .
  • Properties : Melting point (94–96°C) lower than triazine-linked analogs (151.5–156°C in ), indicating steric effects reduce crystallinity .
  • Spectral Data : Distinct $ ^1H $ NMR signals at δ 2.59 (s, 3H, CH$ _3 $) and δ 2.16 (s, 3H, CH$ _3 $) for methyl groups .

b. Triazine-Linked Derivatives ()

  • Examples: Compounds 5k (triazine with methoxyphenoxy groups) and 5d (triazine with chlorophenoxy groups).
  • Properties : Higher melting points (79–82°C for 5k; 151.5–156°C for 5d) due to extended π-systems and hydrogen bonding .

c. Imidazole-Modified Derivatives ()

  • Examples: Compounds 10–13 (imidazol-2-yl-ethyl substituents with halogens) and 65 (thiadiazole-amino group).
  • Synthesis : Yields vary significantly (21% for compound 10 vs. 38% for compound 12), influenced by steric hindrance and reaction conditions .
  • Activity: Compound 12 (bromobenzyl-imidazole) exhibits selective Grp94 inhibition, rescuing glaucoma phenotypes in vivo without retinal toxicity, a critical advantage over non-selective Hsp90 inhibitors .

Functional Group Modifications

a. Aldehyde Analog (3-Chloro-4,6-Dihydroxy-2-Methylbenzaldehyde)

  • Structure : Replaces the methyl ester with an aldehyde group at position 1.
  • Properties : Molecular weight 186.59 g/mol; reported as a lichen/fungal metabolite .
  • Applications : Lacks ester functionality, limiting its use in esterase-targeted therapies but relevant in natural product studies.

b. Ester Derivatives with Aryl Amino Groups ()

  • Examples: Compounds 27 (4-bromophenylamino) and 30 ([1,1’-biphenyl]-4-ylamino).
  • Spectral Trends : $ ^1H $ NMR signals for aromatic protons shift depending on electron-withdrawing/donating substituents (e.g., δ 7.38 for bromophenyl in 27 vs. δ 7.57–7.23 for biphenyl in 30) .

Physical and Spectral Properties Comparison

Compound Name Molecular Formula Melting Point (°C) Yield (%) Key $ ^1H $ NMR Signals (δ) Biological Activity Reference ID
Methyl 3-Cl-4,6-diOH-2,5-diMe-benzoate C$ _{10} $H$ _{11} $ClO$ _4 $ 94–96 98 2.59 (s, CH$ _3 $), 2.16 (s, CH$ _3 $) Intermediate
Compound 5d (triazine derivative) C$ _{23} $H$ _{17} $ClN$ _4 $O$ _4 $ 151.5–156 89 3.81 (s, CH$ _3 $), 7.24–7.51 (m, Ar-H) Not reported
Compound 12 (Br-benzyl-imidazole) C$ _{20} $H$ _{18} $BrClN$ _2 $O$ _4 $ N/A 38 6.53 (s, Ar-H), 3.94 (s, OCH$ _3 $) Selective Grp94 inhibitor
Compound 27 (4-Br-phenylamino) C$ _{17} $H$ _{15} $BrClNO$ _5 $ N/A 70 7.38 (s, Ar-H), 3.90 (s, OCH$ _3 $) Not reported

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-chloro-4,6-dihydroxybenzoate, and how can purity be optimized?

  • Methodological Answer : The compound is commonly synthesized via chlorination of methyl 4,6-dihydroxybenzoate derivatives. For example, N-chlorosuccinimide (NCS) in acetonitrile at 50°C for 5 hours achieves regioselective chlorination at the 3-position with a 98% yield . Purification via flash chromatography (cyclohexane/EtOAC gradient) ensures high purity. Critical parameters include solvent choice (MeCN for solubility) and reaction temperature control to avoid over-chlorination.

Q. How can structural characterization be performed to confirm the identity of this compound?

  • Methodological Answer : Use a combination of 1^1H NMR, 13^{13}C NMR, and HRMS. Key NMR signals include a singlet for the methyl ester (δ3.94ppmδ \sim3.94 \, \text{ppm}) and aromatic protons (δ6.16ppmδ \sim6.16 \, \text{ppm}) . HRMS analysis (e.g., ESI-TOF) confirms the molecular ion peak at m/z 229.0258 (calculated for C9H9ClO4C_9H_9ClO_4) . IR spectroscopy further validates hydroxyl (ν3465cm1ν \sim3465 \, \text{cm}^{-1}) and ester carbonyl (ν1725cm1ν \sim1725 \, \text{cm}^{-1}) groups.

Q. What strategies stabilize the labile hydroxyl groups during synthesis or storage?

  • Methodological Answer : Protecting groups like methoxymethoxy (MOM) or tert-butyldimethylsilyl (TBS) are employed. For instance, MOM protection using chloromethyl methyl ether in DMF with NaH as a base stabilizes hydroxyl groups, enabling subsequent functionalization . Storage under inert atmosphere (N2_2) at −20°C in anhydrous solvents (e.g., DCM) prevents hydrolysis.

Advanced Research Questions

Q. How to resolve contradictions in regioselectivity during electrophilic substitution on the aromatic ring?

  • Methodological Answer : Computational modeling (DFT calculations) predicts electron density distribution to guide substituent positioning. Experimentally, steric and electronic effects dominate: the 3-position is favored for chlorination due to ortho/para-directing effects of hydroxyl groups. Contrasting results in derivatives (e.g., 2-substituted analogs) require kinetic vs. thermodynamic control studies via time-resolved 1^1H NMR .

Q. What methodologies optimize coupling reactions for synthesizing this compound derivatives with bioactive moieties?

  • Methodological Answer : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution (e.g., with aminobenzyl groups) are effective. For example, coupling with 4-bromophenylamine under DIPEA catalysis at 40°C for 23.5 hours achieves 70% yield of a Grp94 inhibitor precursor . Solvent polarity (CH2_2Cl2_2 vs. DMF) and base strength (DIPEA vs. K2_2CO3_3) critically influence reaction efficiency.

Q. How to analyze the bioactivity-structure relationship (SAR) of this compound derivatives as enzyme inhibitors?

  • Methodological Answer : SAR studies require systematic variation of substituents (e.g., halogens, aryl groups) and enzyme inhibition assays. For Grp94 inhibitors, derivatives with 4-fluorobenzyl or 4-bromophenyl groups show enhanced binding (Ki=16nMK_i = 16 \, \text{nM}) due to hydrophobic and halogen-bonding interactions . Molecular docking (AutoDock Vina) and MD simulations validate binding poses against X-ray crystallography data.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.